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molecular formula C11H13ClO4 B8381738 3-Chloro-5-isopropoxy-4-methoxybenzoic acid

3-Chloro-5-isopropoxy-4-methoxybenzoic acid

Cat. No. B8381738
M. Wt: 244.67 g/mol
InChI Key: PWMYGZVAXFXPNQ-UHFFFAOYSA-N
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Patent
US09447028B2

Procedure details

3-Chloro-5-isopropoxy-4-methoxybenzoic acid (5) (0.93 g, 89%) was prepared from methyl 3-chloro-5-isopropoxy-4-methoxybenzoate (4) (1.06 g, 4.10 mmol) using a procedure essentially the same as in step (ii) for AAA-001 except that MeOH instead of water was added dropwise until a solution formed: m/z 243 [M−H]− (ES−).
Name
methyl 3-chloro-5-isopropoxy-4-methoxybenzoate
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([O:14][CH:15]([CH3:17])[CH3:16])[C:11]=1[O:12][CH3:13])[C:5]([O:7]C)=[O:6]>CO>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([O:14][CH:15]([CH3:17])[CH3:16])[C:11]=1[O:12][CH3:13])[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
methyl 3-chloro-5-isopropoxy-4-methoxybenzoate
Quantity
1.06 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=C(C1OC)OC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise until a solution
CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=C(C1OC)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.93 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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